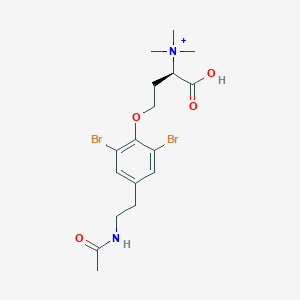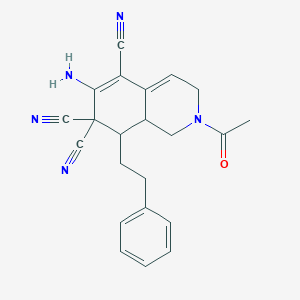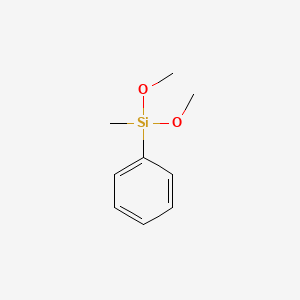
Dimethoxymethylphenylsilane
Overview
Description
Dimethoxymethylphenylsilane, also known as DMMP, is a silane-based organic compound with a wide range of applications in science and industry. It is used as a catalyst, an intermediate in synthesis, and a reagent in organic synthesis. DMMP can be used to synthesize a variety of organic molecules, including polymers, surfactants, and pharmaceuticals. Its use in the lab is safe and efficient, making it a valuable tool in many scientific fields.
Scientific Research Applications
Matrix Isolation Infrared and ab initio Study of DMMPS : This study focused on the conformations of DMMPS using matrix isolation infrared spectroscopy and ab initio computations. The research revealed that the vibrational spectra obtained were assignable to the lowest energy conformer of DMMPS (Kavitha & Viswanathan, 2009).
Study on Binary Systems Involving DMMPS : This research analyzed the density and refractive index for four binary mixtures of DMMPS with other chemicals at different temperatures. The results were used to estimate binary interaction parameters and standard deviations (Hu, Chao, Dong, & Wu, 2017).
Deoxygenation of Amine N-Oxides Using Gold Nanoparticles : This study employed dimethylphenylsilane as the reducing agent for the deoxygenation of various amine N-oxides, demonstrating effective yields under the catalytic influence of a carbon nanotube-gold nanohybrid (Donck et al., 2015).
Corrosion Inhibition Properties of Spirocyclopropane Derivatives : Research into new compounds including derivatives of dimethoxymethylphenylsilane showed effective corrosion inhibition properties for mild steel in acidic solutions. The study included experimental methods and quantum chemistry studies (Chafiq et al., 2020).
Photolabile Arylsilyl Group Applications : The (2,6-Dimethoxyphenyl)-dimethylsilyl group was studied as a new orthogonal masked hydroxyl group, highlighting its application in the oxidation of organosilicon compounds (Werle, Robert, Bouas-laurent, & Landais, 2007).
Characterization of Stationary Phases for Gas Chromatography : This study characterized commercially available polysiloxanes, including those containing this compound, for their use as stationary phases in gas chromatography (Mayer, Zöllner, & Kählig, 1999).
Applications in Overcharge Protection for Lithium-Ion Batteries : The use of dimethoxydiphenylsilane (DDS) as an electrolyte additive for lithium-ion batteries was explored. DDS showed potential in improving the safety of batteries during overcharge states (Chen et al., 2013).
Polysiloxane Depolymerization Research : This study investigated the depolymerization of polydimethylsiloxane using dimethyl carbonate and methanol with alkali metal halide catalysts. The research has implications for recycling silicone waste (Okamoto, Suzuki, & Suzuki, 2004).
Safety and Hazards
When handling Dimethoxymethylphenylsilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Opportunities within the Dimethoxymethylphenylsilane market are poised for growth, driven by the expanding demand for advanced materials in sectors like construction, automotive, and electronics . As industries continue to prioritize innovation and sustainability, this compound presents opportunities for research and development efforts to explore novel applications and formulations .
Relevant Papers One relevant paper titled “Conformations of this compound: A matrix isolation infrared and ab initio study” discusses the vibrational spectra of this compound . The study assigns the spectra to the lowest energy conformer with a G G structure .
Biochemical Analysis
Biochemical Properties
Dimethoxymethylphenylsilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of other organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are essential for the compound’s function as a cross-linking agent in biochemical processes. The compound’s ability to form strong covalent bonds with biomolecules makes it valuable in the development of biocompatible materials .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modifying the surface properties of cells, which can alter receptor-ligand interactions. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to modify the surface properties of cells also plays a role in its molecular mechanism of action. By altering the cell membrane’s characteristics, this compound can affect the binding interactions of various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and overall function in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and developing targeted therapeutic strategies .
Properties
IUPAC Name |
dimethoxy-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVSVBUMVSJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
202411-63-0 | |
| Record name | Dimethoxymethylphenylsilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202411-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044909 | |
| Record name | Dimethoxy(methyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-21-2 | |
| Record name | (Dimethoxymethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenyldimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxymethylphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethoxy(methyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPHENYLDIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4782436VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethoxymethylphenylsilane useful in the development of UV-curable coatings?
A1: this compound (PDMS) acts as a reactive component in the creation of UV-curable hybrid coatings. Research has shown that incorporating PDMS into a Tetraethyl orthosilicate (TEOS) based sol-gel system enhances the flexibility and adhesion of the resulting coatings. [] This is attributed to the organic nature of PDMS, which introduces a degree of flexibility to the otherwise rigid silica network formed by TEOS hydrolysis and condensation. Furthermore, the study indicated that while hardness decreases with increasing PDMS content, an optimal molar ratio exists for achieving a balance between mechanical properties and heat and corrosion resistance. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses two methoxy groups (-OCH3) attached to the silicon atom. These groups are susceptible to hydrolysis, a reaction where water molecules cleave the Si-O bond. [, ] This hydrolysis reaction is crucial for the formation of silanol (Si-OH) groups, which subsequently condense to form siloxane (Si-O-Si) bonds. This process, known as hydrolysis-condensation, is fundamental in sol-gel chemistry and enables the formation of organosilicon/SiO2 hybrid networks. []
Q3: Can you elaborate on the synthesis and characterization of hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound?
A3: Researchers have successfully synthesized hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound as a starting material. [] The synthesis involves a hydrolysis/condensation reaction of this compound in an aqueous solution with hydrochloric acid serving as a catalyst. Characterization techniques like FTIR, NMR, and MADLI-TOF/TOF MS confirmed the structure of the synthesized oligomers. [] The findings revealed that the product primarily consisted of linear hydroxyl-terminated polymethylphenylsiloxane oligomers. []
Q4: Are there any studies exploring the conformational properties of this compound?
A4: Yes, matrix isolation infrared spectroscopy, combined with ab initio calculations, has been employed to study the conformational preferences of this compound. [] This technique allows researchers to trap molecules in an inert matrix at low temperatures, minimizing intermolecular interactions and enabling the observation of distinct conformers. The study provided valuable insights into the preferred conformations of this compound, which are crucial for understanding its reactivity and behavior in various chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


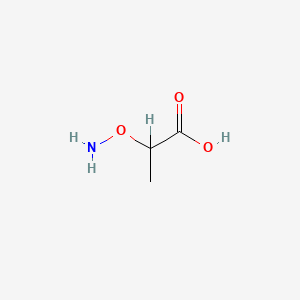

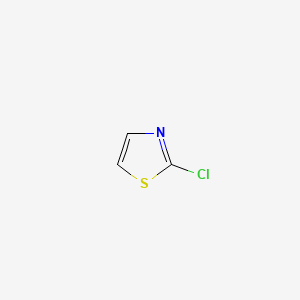
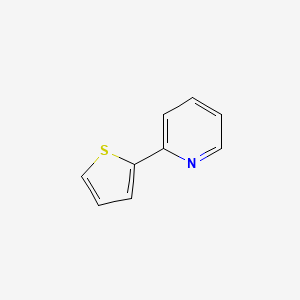
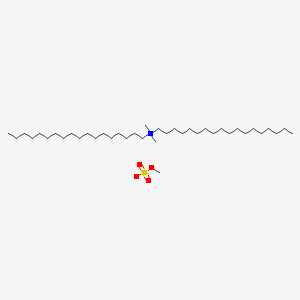
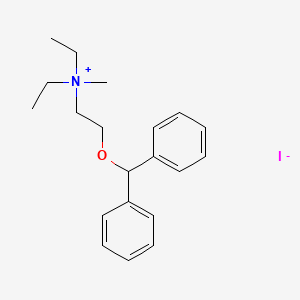
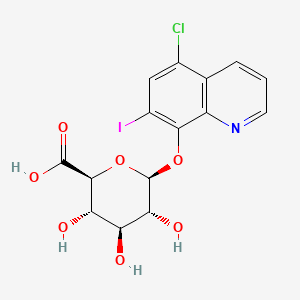
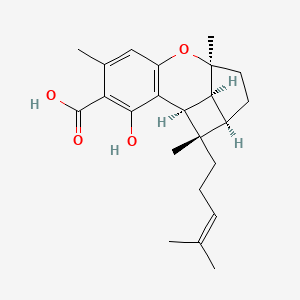

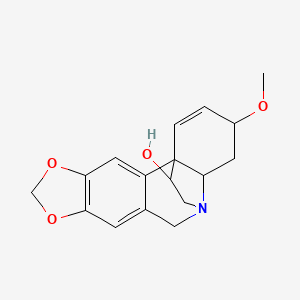
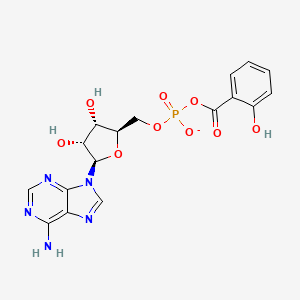
![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
